molecular formula C13H16N2O2 B1471775 (2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine CAS No. 1225510-20-2

(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

Cat. No.: B1471775
CAS No.: 1225510-20-2
M. Wt: 232.28 g/mol
InChI Key: CGQCDFDTDUFLJU-UHFFFAOYSA-N
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Description

(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a chemical compound featuring an oxazole heterocycle substituted with an ethoxyphenyl group and an aminomethyl functional group. This structure classifies it as a potential building block in medicinal chemistry and drug discovery research. Oxazole cores are recognized as privileged scaffolds in the design of biologically active molecules. While specific biological data for this compound may be limited, research into structurally similar oxazole-based molecules provides context for its potential research value. For instance, certain substituted oxazoles have been identified as potent and selective small-molecule inhibitors of specific cellular signaling pathways. One such example is the probe molecule ML237 (CID 4174238), which is a potent (208 nM) and selective inhibitor of the NF-κB activation pathway initiated by Protein Kinase C (PKC) in B-cells . This suggests that oxazole derivatives can serve as valuable chemical tools for immunology research, autoimmune disease studies, and general signal transduction research . The aminomethyl group present in this compound offers a versatile handle for further chemical modification, making it a suitable intermediate for synthesizing more complex molecules or chemical libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in the development of novel therapeutic agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCDFDTDUFLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine is a substituted oxazole that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H15_{15}N2_{2}O
  • Molecular Weight : 219.26 g/mol
  • Structural Features : The compound consists of an oxazole ring substituted with an ethoxyphenyl group and a methanamine moiety, which may enhance its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Compound Activity Target Organisms
This compoundAntimicrobialGram-positive and Gram-negative bacteria
5-MethyloxazoleAntimicrobialVarious bacterial strains
EthoxybenzeneSolvent/PrecursorN/A

The exact mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics, it is plausible that the compound interacts with biological targets through:

  • Non-covalent interactions : Hydrogen bonding, hydrophobic interactions, and ionic interactions.
  • Biochemical pathways : While specific pathways are not well-defined, similar compounds have been shown to affect various cellular processes, indicating a potential for multi-target effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigating the antimicrobial efficacy of various oxazole derivatives found that those with similar structural motifs to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness.
  • Structure-Activity Relationship (SAR) Analysis :
    Computational methods such as Structure-Activity Relationship (SAR) analyses have been employed to predict the biological activities of this compound based on its chemical structure. These predictive models suggest promising therapeutic avenues for further exploration.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical parameters of the target compound with analogs from literature:

Compound Name Core Ring Substituents Molecular Weight (g/mol) Key Structural Differences Potential Biological Activities
Target Compound Oxazole 2-(2-Ethoxyphenyl), 5-methyl, 4-methanamine 232.28 Ortho-ethoxy on phenyl; methanamine at C4 Hypothesized: DNA gyrase inhibition
4-(2-Methoxybenzylidene)-2-phenyloxazol-5-one Oxazolone 2-Methoxybenzylidene, phenyl 279.29 Oxazolone ring; benzylidene substituent Precursor for amino acids, antitumor
[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine Thiophene 4-Methoxyphenyl, methanamine ~234 (estimated) Thiophene core; para-methoxy on phenyl Supplier Not specified
[2-(methoxymethyl)-5-phenylthiazol-4-yl]methanamine Thiazole Methoxymethyl, phenyl 234.32 Thiazole core; methoxymethyl at C2 Not specified
Terphenyl-oxazole derivative () Oxazole 1,1':4',1''-terphenyl, ethoxy >350 (estimated) Bulky terphenyl substituent PPAR-alpha/gamma agonist
Key Observations:

Core Ring Variations :

  • Oxazole vs. Thiazole/Thiophene : Oxazole contains oxygen, enhancing polarity and hydrogen-bonding capacity compared to sulfur-containing thiazole/thiophene analogs .
  • Oxazolone : The lactone ring in oxazolone derivatives (e.g., ) increases electrophilicity, making it reactive in peptide synthesis .

Substituent Effects: Ethoxy vs. Ortho vs. Para Substitution: Ortho-substituted phenyl groups (target compound) may introduce steric hindrance, affecting receptor binding compared to para-substituted analogs .

Molecular Weight :

  • The target compound (232.28 g/mol) falls within the "drug-like" range (<500 g/mol), unlike the bulky terphenyl derivative (>350 g/mol), which may face bioavailability challenges .

Target Compound:
Analogs:
  • Oxazolone Derivatives : Used as biosensors and antitumor agents due to their electrophilic reactivity .
  • Thiazole/Thiophene Derivatives : Often explored for CNS activity; sulfur atoms may enhance binding to metalloenzymes .
  • Terphenyl-oxazole Derivative () : Acts as a dual PPAR agonist, highlighting the role of extended aromatic systems in nuclear receptor targeting .

Preparation Methods

Oxazole Ring Formation

The oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-ketoesters with amides or amino alcohols. One effective approach is the oxidative annulation of appropriately substituted precursors. For example, oxidative annulation methods using iodine as a catalyst and tert-butyl hydroperoxide as an oxidant in DMF solvent have been demonstrated for related oxazole derivatives. This method involves the reaction of a cyanoacetyl-substituted aromatic compound with an amine to form the oxazole ring in moderate to good yields (typically 60–80%) under mild conditions (60 °C, 6 h).

Methanamine Group Incorporation

The methanamine substituent at the 4-position of the oxazole ring is typically introduced through reductive amination or substitution reactions. For example, nitro or cyano groups on the oxazole ring can be reduced to the corresponding amine using sodium borohydride or catalytic hydrogenation with palladium on carbon. Sodium borohydride reduction in refluxing isopropanol has been reported to efficiently convert nitroacrylates to amino esters, which can be further manipulated to yield the target methanamine compound.

Protection and Deprotection Strategies

To achieve regioselective synthesis and high purity, protecting groups such as TBDMS chloride for hydroxy groups or benzyl groups for amines are often used. Deprotection steps involve reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or catalytic hydrogenation to remove benzyl groups. These steps are crucial for maintaining functional group integrity during multi-step synthesis.

Purification Techniques

Purification of the intermediate and final compounds is commonly performed by column chromatography on silica gel using solvent systems such as petroleum ether/ethyl acetate or dichloromethane/methanol mixtures. Analytical techniques such as 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and preparative high-performance liquid chromatography (HPLC) are employed to confirm structure and purity.

Data Table Summarizing Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of α-substituted precursor 2-Ethoxybenzaldehyde derivatives, cyanoacetylation 70–85 Starting material preparation
2 Oxidative annulation Iodine, TBHP, DMF, 60 °C, 6 h 60–80 Cyclization to form oxazole ring
3 Reduction NaBH4 in refluxing isopropanol or H2, Pd/C 70–90 Conversion of nitro/cyano groups to amine
4 Protection/Deprotection TBDMS-Cl, TBAF, benzyl bromide, NaH 60–75 Selective protection and deprotection of groups
5 Purification Silica gel chromatography, preparative HPLC Ensures high purity and isolation of target compound

Detailed Research Findings

  • Oxidative Annulation: The use of iodine and TBHP in DMF has been shown to facilitate the oxidative annulation of 3-cyanoacetylindole derivatives to yield oxazole rings efficiently. This method is adaptable and mild, suitable for sensitive functional groups.

  • Reduction Techniques: Sodium borohydride reduction in refluxing isopropanol is effective for reducing nitroacrylates to amino esters within minutes, followed by acid quenching and extraction to isolate the amine product. Alternatively, catalytic hydrogenation offers a clean reduction pathway.

  • Protecting Group Strategies: The selective protection of hydroxy groups with TBDMS chloride and subsequent deprotection with TBAF allows for controlled functionalization without affecting other sensitive moieties. Benzylation and debenzylation steps are commonly employed for amine protection/deprotection.

  • Purification and Characterization: Column chromatography on silica gel with UV detection at 254 nm and preparative HPLC are standard for purification. NMR and HRMS confirm the structure and purity of intermediates and final products.

Q & A

Advanced Research Question

  • Structure-Activity Relationships (SAR) : Substitutions at the 2-ethoxyphenyl and 5-methyl positions modulate lipophilicity and target binding. For example:
    • 2-Ethoxy group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
    • 5-Methyl group : Increases steric hindrance, affecting interactions with enzymes like DNA gyrase (IC50 improvements noted in analogues) .
  • Computational Validation :
    • Docking studies : Autodock Vina or Schrödinger Suite predicts binding affinities to targets like bacterial gyrase (PDB: 1KZN).
    • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability in binding pockets .

What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

Advanced Research Question
Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. A tiered approach is recommended:

High-Resolution MS (HRMS) : Confirms molecular formula (e.g., C12H14N2O2) and rules out isotopic impurities .

2D-NMR (HSQC, HMBC) : Resolves overlapping signals in the oxazole region (δ 7.5–8.5 ppm for aromatic protons) .

X-ray Crystallography : SHELXL refinement provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns .

How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved solubility?

Advanced Research Question
Crystal packing analysis reveals intermolecular interactions that impact solubility:

  • Hydrogen-bond networks : Methanamine groups form H-bonds with water, but bulky 2-ethoxyphenyl groups may hinder solvation .
  • Torsion angles : Adjusting the ethoxy group’s dihedral angle (e.g., via fluorination) reduces lattice energy, enhancing aqueous solubility .
    Methodology : ORTEP-3 visualizes packing motifs, guiding substitutions that disrupt dense crystal lattices .

What experimental strategies address low yields in the final amination step of the synthesis?

Basic Research Question
Low yields (<50%) often result from competing side reactions:

  • Protection-Deprotection : Temporarily protect the oxazole nitrogen with Boc groups to prevent undesired alkylation .
  • Catalytic Systems : Use Pd/C or Raney Ni under H2 atmosphere for selective reduction of nitro intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while additives like NH4Cl stabilize intermediates .

How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Advanced Research Question
The oxazole ring’s electron-deficient nature enables selective cross-coupling:

  • Suzuki-Miyaura : Pd-mediated coupling with aryl boronic acids occurs preferentially at the 4-position due to resonance stabilization of the Pd intermediate .
  • DFT Calculations : Gaussian09 models predict charge distribution (Mulliken charges: −0.12 e at C4 vs. −0.08 e at C5), guiding site-selective modifications .

What in vitro assays are most suitable for evaluating the compound’s antimicrobial efficacy, and how should controls be designed?

Basic Research Question

  • Bacterial Gyrase Inhibition : Fluorescent DNA supercoiling assays (e.g., using S. aureus gyrase) quantify IC50 values .
  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains .
    Controls : Include ciprofloxacin (DNA gyrase inhibitor) and DMSO vehicle controls to validate assay specificity .

How can metabolic stability studies (e.g., microsomal assays) guide lead optimization?

Advanced Research Question

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure t1/2.
    • Key findings : The 2-ethoxy group reduces CYP2C9-mediated degradation compared to methoxy analogues (t1/2: 45 vs. 22 min) .
  • Metabolite ID : LC-MS/MS identifies oxidation at the methyl group as the primary degradation pathway, prompting fluorination to block this site .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
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(2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine

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